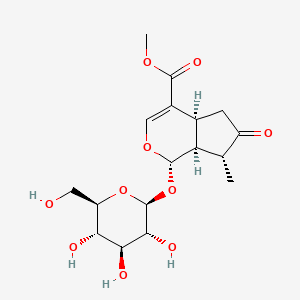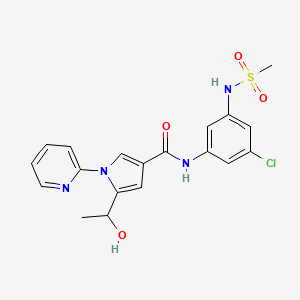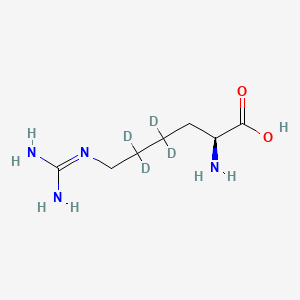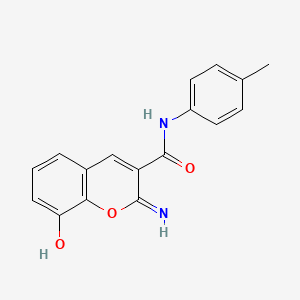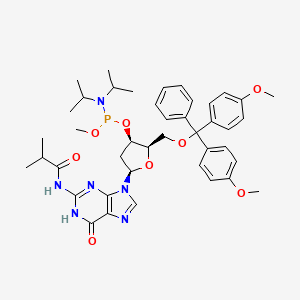
2'-Deoxyguanosine-(N-iBu)-3'-methyl-phosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxyguanosine-(N-iBu)-3’-methyl-phosphoramidite is a specialized compound used primarily in the synthesis of oligonucleotides. It is a derivative of 2’-deoxyguanosine, which is a nucleoside component of DNA. This compound is particularly valuable in the field of medicinal chemistry and molecular biology due to its role in the development of antiviral and anticancer drugs.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of thymidine phosphorylase and purine nucleoside phosphorylase in a one-pot cascade reaction . The reaction conditions often include a buffer solution, specific temperature, and pH levels to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound may involve the use of recombinant strains engineered to enhance the efficiency of the enzymatic reactions. For example, a recombinant strain of N-nucleoside deoxyribosyltransferase can be used to construct a novel pathway for the synthesis of 2’-deoxyguanosine . This method is advantageous due to its high yield and reduced environmental impact compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
2’-Deoxyguanosine-(N-iBu)-3’-methyl-phosphoramidite undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of 8-oxo-2’-deoxyguanosine, a biomarker for oxidative stress.
Reduction: Although less common, reduction reactions can modify the nucleoside’s structure.
Substitution: This is a key reaction in the synthesis of oligonucleotides, where the phosphoramidite group is substituted to form phosphodiester bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitrous acid and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired product formation .
Major Products
The major products formed from these reactions include various modified nucleosides and oligonucleotides, which are essential for research and therapeutic applications .
科学的研究の応用
2’-Deoxyguanosine-(N-iBu)-3’-methyl-phosphoramidite has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of oligonucleotides for various biochemical assays.
Biology: The compound is crucial for studying DNA replication and repair mechanisms.
Medicine: It plays a significant role in the development of antiviral and anticancer drugs, showing potential in treating viral infections and certain types of cancer.
Industry: The compound is used in the production of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of 2’-Deoxyguanosine-(N-iBu)-3’-methyl-phosphoramidite involves its incorporation into oligonucleotides during synthesis. The phosphoramidite group facilitates the formation of phosphodiester bonds, which are essential for the stability and function of DNA and RNA molecules. The compound targets specific sequences in the DNA or RNA, allowing for precise modifications and therapeutic interventions .
類似化合物との比較
Similar Compounds
2’-Deoxyadenosine: Another nucleoside used in oligonucleotide synthesis.
2’-Deoxycytidine: Similar in structure and function, used in DNA synthesis.
2’-Deoxyuridine: Used in the synthesis of RNA analogs.
Uniqueness
2’-Deoxyguanosine-(N-iBu)-3’-methyl-phosphoramidite is unique due to its specific modifications, which enhance its stability and reactivity in oligonucleotide synthesis. Its ability to form stable phosphodiester bonds makes it particularly valuable in therapeutic applications .
特性
分子式 |
C42H53N6O8P |
|---|---|
分子量 |
800.9 g/mol |
IUPAC名 |
N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C42H53N6O8P/c1-26(2)39(49)45-41-44-38-37(40(50)46-41)43-25-47(38)36-23-34(56-57(53-9)48(27(3)4)28(5)6)35(55-36)24-54-42(29-13-11-10-12-14-29,30-15-19-32(51-7)20-16-30)31-17-21-33(52-8)22-18-31/h10-22,25-28,34-36H,23-24H2,1-9H3,(H2,44,45,46,49,50)/t34-,35-,36-,57?/m1/s1 |
InChIキー |
ZPHYBBFOEAOOMN-VWNKYNPVSA-N |
異性体SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OC |
正規SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trisodium;6-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-3-[[4-[4-[[7-[[2-amino-4-(2-hydroxyethylamino)phenyl]diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12377522.png)

![N-[3-(3-pentoxyanilino)phenyl]prop-2-enamide](/img/structure/B12377528.png)
![(1S,2R,3R,6R,7R,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B12377529.png)
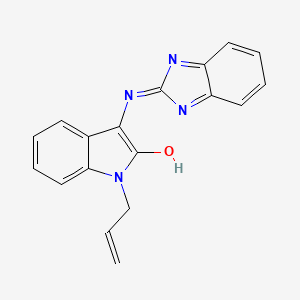

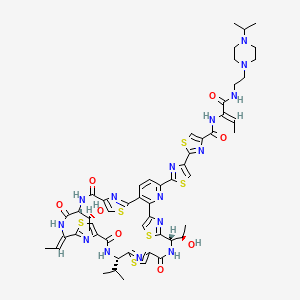
![(3S)-4-[1-(benzenesulfonyl)indol-3-yl]-3-[[(4R)-4-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid](/img/structure/B12377551.png)
